5-(Azetidin-3-yl)-2-methoxypyridine
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Overview
Description
5-(Azetidin-3-yl)-2-methoxypyridine: is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of N-Boc-3-iodoazetidine as a starting material, which undergoes N-alkylation with heterocyclic carboxylates . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The methoxypyridine moiety can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(Azetidin-3-yl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Azetidin-3-yl)-2-methoxypyridine is unique due to its combination of the azetidine ring and methoxypyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
5-(Azetidin-3-yl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound consists of a pyridine ring substituted with an azetidine group at the 3-position and a methoxy group at the 2-position. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Core : The initial step involves creating the pyridine framework through cyclization reactions.
- Introduction of the Azetidine Group : This can be achieved through nucleophilic substitution methods, where azetidine derivatives are reacted with the pyridine precursor.
- Methoxy Substitution : The final step often involves methylation reactions to introduce the methoxy group.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter receptors and potential therapeutic applications.
The compound is believed to interact primarily with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant for cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's disease.
Pharmacological Studies
- Binding Affinity : Studies have shown that this compound exhibits high binding affinity for α4β2-nAChRs, with Ki values in the nanomolar range, indicating potent activity against these receptors .
- Cognitive Enhancement : In animal models, this compound has demonstrated cognitive-enhancing effects, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .
- Analgesic Properties : Some derivatives of this compound have shown promising analgesic activity in preclinical models, indicating a broader therapeutic potential beyond cognitive enhancement .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cognitive Impairment : In a controlled trial involving aged mice, administration of the compound led to significant improvements in memory tasks compared to control groups, supporting its role as a cognitive enhancer.
- Pain Management Research : A study evaluating its analgesic effects utilized the hot plate test in mice, revealing that certain derivatives significantly reduced pain response times compared to baseline measurements .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-3-2-7(6-11-9)8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3 |
InChI Key |
LSASUOREGLGDRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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